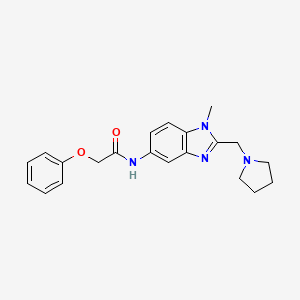![molecular formula C22H17ClN4O3S B11399390 5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11399390.png)
5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:
Name: 5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
Structure: !Compound Structure)
Brief Description: This compound combines a pyrimidine core with a benzofuran moiety, containing a chlorine atom, a carbamoyl group, and a methylsulfanyl substituent. It’s a fascinating fusion of heterocyclic rings.
Preparation Methods
Synthetic Routes::
Boron-Based Suzuki–Miyaura Coupling: One common method involves Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction.
Radical Protodeboronation: Another approach utilizes radical protodeboronation of alkyl boronic esters, followed by a Matteson–CH₂ homologation. This method allows for efficient synthesis of the compound.
- Industrial-scale production methods may involve optimized versions of the above synthetic routes. specific details are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups or substituents.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May exhibit pharmacological effects (e.g., anticancer, antimicrobial).
Industry: Applied in the development of novel materials or agrochemicals.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism within cellular pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of benzofuran and pyrimidine motifs sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include other pyrimidine derivatives and benzofuran-containing molecules.
Properties
Molecular Formula |
C22H17ClN4O3S |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
5-chloro-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H17ClN4O3S/c1-12-6-5-7-13(10-12)25-21(29)19-17(14-8-3-4-9-16(14)30-19)26-20(28)18-15(23)11-24-22(27-18)31-2/h3-11H,1-2H3,(H,25,29)(H,26,28) |
InChI Key |
MKAPJVBFDDGCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


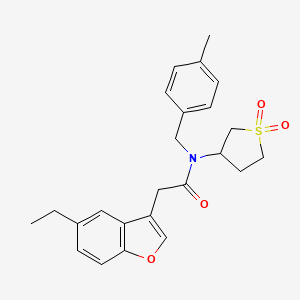
![4-[4-(4-fluorophenyl)-5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11399338.png)
![N-(2-furylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11399346.png)
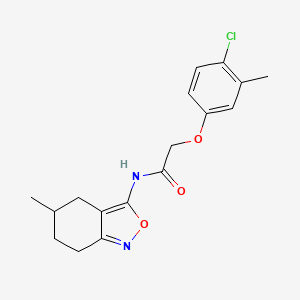
![5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11399359.png)

![10-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11399363.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11399365.png)
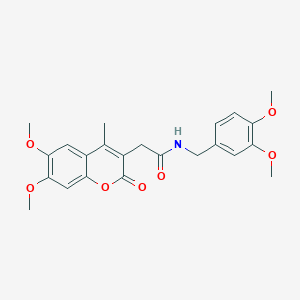
![5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11399382.png)
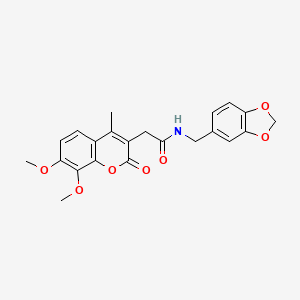
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide](/img/structure/B11399389.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11399393.png)
